molecular formula C7H10N4O3 B1241088 6-amino-5[N-methylformylamino]-1-methyluracil

6-amino-5[N-methylformylamino]-1-methyluracil

Cat. No.: B1241088
M. Wt: 198.18 g/mol
InChI Key: XWCBQDPCEYHYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5[N-methylformylamino]-1-methyluracil is a pyrimidone.

Scientific Research Applications

Metabolic Disposition and Kinetics

A study by Tarka et al. (1983) explored the metabolism and kinetics of theobromine, a methylxanthine, revealing that 6-amino-5[N-methylformylamino]-1-methyluracil is one of the metabolites formed during the process. The metabolites were identified and quantitated in plasma and urine, indicating the significance of this compound in the metabolism of theobromine (Tarka, Arnaud, Dvorchik, & Vesell, 1983).

Crystal and Molecular Structure Analysis

Research on the crystal and molecular structures of uracil derivatives, such as 5,6-diamino-1-methyluracil, was conducted by Hueso-Ureña et al. (1997). This study provides insights into the structural aspects of uracil derivatives, which can be relevant for understanding the properties of this compound (Hueso-Ureña, Moreno-Carretero, Low, & Masterton, 1997).

Synthesis and Antiradical Activity

In 2023, a study proposed synthesis schemes for new derivatives of uracil, including those related to this compound. This research is pertinent for understanding the synthesis and potential antiradical (antioxidant) activity of such compounds (ChemChemTech, 2023).

Caffeine Metabolism

Guaitani et al. (1987) investigated the metabolism of caffeine, finding that 6-amino-5[N-methylformylamino]-1,3-dimethyluracil is a major metabolite. This study enhances our understanding of the metabolic pathways of caffeine and the role of this compound in these processes (Guaitani, Abbruzzi, Bastone, Bianchi, Bonati, Catalani, Latini, Pantarotto, & Szczawińska, 1987).

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)acetamide

InChI

InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)11(2)7(14)10-6(4)13/h8H2,1-2H3,(H,9,12)(H,10,13,14)

InChI Key

XWCBQDPCEYHYRB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(N(C(=O)NC1=O)C)N

Canonical SMILES

CC(=O)NC1=C(N(C(=O)NC1=O)C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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